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In Vitro Metabolism of Carbazeran in Human Liver: A Technical Guide

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Compound of Interest		
Compound Name:	Carbazeran	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of **Carbazeran**, with a focus on studies utilizing human liver microsomes and other hepatic subcellular fractions. This document outlines the primary metabolic pathways, enzymatic contributors, and quantitative kinetic parameters associated with **Carbazeran**'s biotransformation. Detailed experimental protocols and analytical methodologies are provided to facilitate the design and execution of in vitro metabolism studies.

Executive Summary

Carbazeran undergoes significant metabolism in humans, primarily driven by oxidation. In vitro studies using human liver preparations have been instrumental in elucidating the metabolic fate of this compound. The principal metabolic pathway is the 4-hydroxylation of Carbazeran, a reaction predominantly catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1). Notably, cytochrome P450 (CYP) enzymes do not play a significant role in this primary metabolic conversion. Understanding the kinetics and experimental conditions of Carbazeran's metabolism is crucial for predicting its in vivo clearance and potential drug-drug interactions. While human liver microsomes are a common tool for in vitro drug metabolism studies, it is important to recognize that they can be contaminated with cytosolic AOX1, which can influence experimental outcomes. Other minor metabolic pathways for Carbazeran include glucuronidation and desmethylation.



Quantitative Data on Carbazeran Metabolism

The following tables summarize the key quantitative parameters for the in vitro metabolism of **Carbazeran** in human liver preparations.

Table 1: Enzyme Kinetics of Carbazeran 4-Hydroxylation

Parameter	Value	In Vitro System	Enzyme	Reference
Km	5 μΜ	Human Liver Cytosol	Aldehyde Oxidase (AOX1)	[1]

Note: Vmax values were not explicitly found in the searched literature.

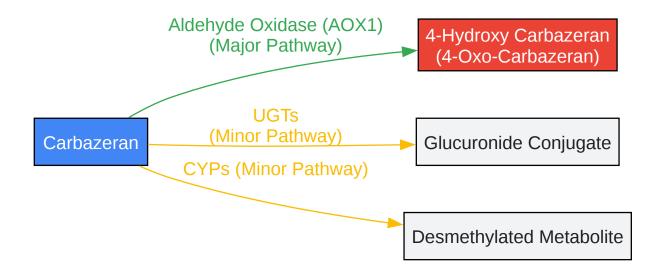
Table 2: In Vitro Clearance of Carbazeran

Parameter	Value	In Vitro System	Reference
Estimated Hepatic Clearance (Clh)	17 mL/min/kg	Cryopreserved Human Hepatocytes	[2]
Intrinsic Clearance (CLint, in vitro)	4.2 μL/min/million cells	Plated Human Hepatocytes	

Metabolic Pathways of Carbazeran

The primary metabolic transformation of **Carbazeran** in human liver is the oxidation to its 4-hydroxy metabolite, also referred to as 4-oxo-**carbazeran**. This reaction is catalyzed by Aldehyde Oxidase (AOX1), a cytosolic enzyme.[3][4] Studies have shown that major cytochrome P450 isoforms are not involved in this metabolic step.[5] Minor pathways, such as glucuronidation and desmethylation, have also been reported.





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Metabolic pathway of Carbazeran in human liver.

Experimental Protocols

This section details the methodologies for conducting in vitro metabolism studies of **Carbazeran** using human liver cytosol.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol

This protocol is designed to determine the kinetics of **Carbazeran** 4-hydroxylation by AOX1 in human liver cytosol.

4.1.1 Materials and Reagents

- Pooled human liver cytosol (commercially available)
- Carbazeran
- 4-Hydroxycarbazeran (analytical standard)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Internal Standard (e.g., Tolbutamide)



- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water

4.1.2 Incubation Procedure

- Prepare a stock solution of **Carbazeran** in a suitable solvent (e.g., DMSO) and dilute it in the potassium phosphate buffer to achieve final concentrations ranging from 0.5 μM to 50 μM.
- Pre-warm the human liver cytosol preparation (final protein concentration of 0.5-1.0 mg/mL in the incubation mixture) and the **Carbazeran** solutions at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the **Carbazeran** solution to the pre-warmed cytosol. The final volume of the incubation mixture is typically 200 μ L.
- Incubate the mixture at 37°C in a shaking water bath.
- At specified time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot (e.g., 50 μ L) of the incubation mixture.
- Quench the reaction by adding the aliquot to 2 volumes (e.g., 100 μL) of ice-cold acetonitrile containing the internal standard.
- Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

4.1.3 Negative Control and Inhibitor Studies

- Negative Control: To confirm that the metabolism is enzyme-mediated, perform incubations with heat-inactivated cytosol.
- Inhibitor Studies: To confirm the role of AOX1, conduct parallel incubations in the presence of a known AOX inhibitor, such as hydralazine (10-100 μM) or menadione (10 μM).[5][6]



UPLC-MS/MS Analysis of 4-Hydroxycarbazeran

4.2.1 Chromatographic Conditions (Representative)

• UHPLC System: Waters Acquity UPLC or equivalent

• Column: Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

Gradient:

o 0-0.5 min: 5% B

o 0.5-3.0 min: Linear gradient to 95% B

3.0-4.0 min: Hold at 95% B

4.0-4.1 min: Return to 5% B

4.1-5.0 min: Re-equilibration at 5% B

4.2.2 Mass Spectrometric Conditions (Representative)

Mass Spectrometer: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

Carbazeran: (Precursor Ion > Product Ion) - To be determined empirically

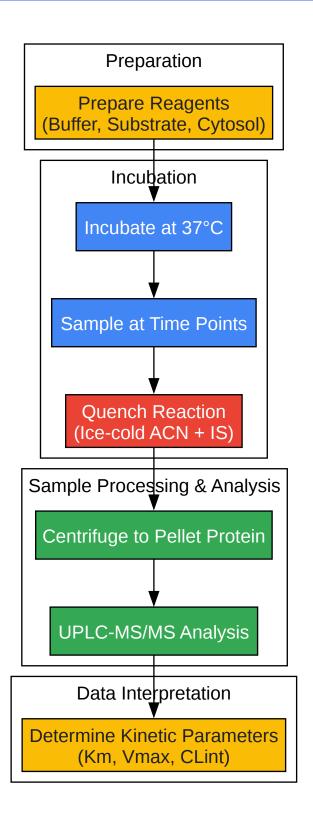


- 4-Hydroxycarbazeran: (Precursor Ion > Product Ion) To be determined empirically
- Internal Standard: (e.g., Tolbutamide: m/z 271.1 > 155.1)

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for investigating the in vitro metabolism of **Carbazeran**.





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Workflow for in vitro metabolism of Carbazeran.



Conclusion

The in vitro metabolism of **Carbazeran** is primarily characterized by its conversion to 4-hydroxy **carbazeran**, a reaction mediated by aldehyde oxidase in the human liver cytosol. This technical guide provides essential quantitative data and detailed experimental protocols to aid researchers in the study of **Carbazeran**'s metabolic fate. The provided workflows and diagrams serve as a visual aid to understand the metabolic pathways and experimental procedures. A thorough understanding of these in vitro processes is fundamental for the successful preclinical and clinical development of **Carbazeran**.

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